molecular formula C12H16O2 B3861555 3-methyl-4-phenylpentanoic acid

3-methyl-4-phenylpentanoic acid

Cat. No. B3861555
M. Wt: 192.25 g/mol
InChI Key: XKYBANVIJAAGIL-UHFFFAOYSA-N
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Description

3-methyl-4-phenylpentanoic acid is an organic compound. It is a derivative of pentanoic acid where a methyl group is attached to the third carbon atom and a phenyl group is attached to the fourth carbon atom .


Molecular Structure Analysis

The molecular formula of 3-methyl-4-phenylpentanoic acid is C12H16O2 . The structure includes a pentanoic acid backbone with a methyl group attached to the third carbon atom and a phenyl group attached to the fourth carbon atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Friedel-Crafts Reaction Applications : 3-Methyl-4-phenylpentanoic acid has been utilized in the Friedel-Crafts reaction. For instance, its derivative 2-methyl-4-phenylpentanedioic acid was prepared through the Michael reaction and used in intermolecular Friedel-Crafts reactions, producing compounds like 2-methyl-1-tetralone-4-carboxylic acid and a series of 5-aryl-4-methyl-5-oxo-2-phenylpentanoic acids (Natekar & Samant, 2010).
  • In Asymmetric Catalytic Hydrogenation : The acid's derivative, 2-methyl-5-phenylpentanoic acid, was synthesized via asymmetric hydrogenation in the presence of a ruthenium catalyst, showing significant potential in the synthesis of enantiomers for floral fragrances like Rosaphen® (Matteoli et al., 2011).

Physicochemical Properties

  • In Atmospheric Chemistry : 3-Methyl-4-phenylpentanoic acid-related compounds have been studied for their physicochemical properties relevant to atmospheric chemistry. For example, 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), a structurally related compound, is an atmospheric oxidation product of α-pinene and has been analyzed for properties like water solubility and phase state, contributing to the understanding of secondary organic aerosol (SOA) particles (Dette et al., 2014).

Material Science and Engineering

  • Functionalization in Polymer Science : In the field of material science, derivatives of 3-methyl-4-phenylpentanoic acid have been used in the development of specialized polymers. For example, the methyl esters of ω-(para styryl)alkanoic acids were synthesized from 5-phenyl pentanoic acid and used in the radical copolymerization with styrene. These developments are significant in the creation of functionalized polystyrene materials (Dalil et al., 2000).

Pharmaceutical Research

  • Synthesis of Pharmaceutical Intermediates : Compounds structurally related to 3-methyl-4-phenylpentanoic acid have been involved in the synthesis of pharmaceutical intermediates. For instance, studies on the synthesis and spasmolytic activity of eucalyptanoic acid from Eucalyptus camaldulensis var. obtusa revealed the potential of related acids in medicinal chemistry (Begum et al., 2002).

Analytical Chemistry

  • Development of Analytical Methods : The acid has been referenced in the development of methods for analyzing compounds in wines and other beverages. For example, a method for analyzing 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wines utilizes derivatives of the acid for more precise chemical analysis (Gracia-Moreno et al., 2015).

Safety and Hazards

3-Methyl-4-pentenoic acid is classified as a dangerous substance. It causes severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this substance .

properties

IUPAC Name

3-methyl-4-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(8-12(13)14)10(2)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBANVIJAAGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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